Chloramine-B

Description

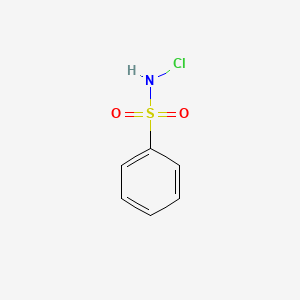

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-chlorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c7-8-11(9,10)6-4-2-1-3-5-6/h1-5,8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHVZPRDGLWBEMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

127-52-6 (hydrochloride salt) | |

| Record name | Chloramine-B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60229992 | |

| Record name | Chloramine-B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60229992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.64 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid with a mild odor of chlorine; [Hawley] Slightly beige solid; [MSDSonline] | |

| Record name | Chloramine-B | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7060 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

80-16-0 | |

| Record name | N-Chlorobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloramine-B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloramine-B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60229992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENYLSULFAMYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59521MS4CG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Chloramine-B: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloramine-B, the sodium salt of N-chlorobenzenesulfonamide, is a potent antimicrobial agent with a broad spectrum of activity against bacteria, viruses, and fungi.[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and mechanisms of action. Detailed experimental protocols for its synthesis, analysis, and antimicrobial efficacy testing are presented to facilitate its application in research and development.

Chemical Structure and Identification

This compound is an organochlorine compound characterized by a chlorine atom attached to a nitrogen atom, which is in turn bonded to a benzenesulfonyl group. The sodium salt form is the most common commercially available variant.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | sodium;benzenesulfonyl(chloro)azanide |

| CAS Number | 127-52-6 |

| Chemical Formula | C₆H₅ClNNaO₂S |

| Molecular Weight | 213.62 g/mol [2] |

| SMILES String | C1=CC=C(C=C1)S(=O)(=O)[N-]Cl.[Na+] |

| InChI Key | KDNCILYKSYKEFJ-UHFFFAOYSA-N |

Physicochemical Properties

This compound is a white to slightly yellow crystalline powder with a faint odor of chlorine.[2] Its key physical and chemical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Conditions |

| Melting Point | 170-173 °C[2] | - |

| Boiling Point | 189 °C | at 101,325 Pa |

| Density | 1.484 g/cm³ | at 20 °C |

| Solubility in Water | 0.1 g/mL | - |

| Solubility in Ethanol | Soluble in 25 parts | Yielding a turbid solution[2] |

| Solubility in Ether | Very sparingly soluble[2] | - |

| Solubility in Chloroform | Very sparingly soluble[2] | - |

| pKa | 1.88 | at 20 °C |

| Stability | Loses 0.1% active chlorine after 1 year in an airtight container. | - |

Synthesis of this compound

This compound can be synthesized by the reaction of benzenesulfonamide with chlorine gas in the presence of sodium hydroxide.

Experimental Protocol for Synthesis

Materials:

-

Benzenesulfonamide

-

4-5 N Sodium Hydroxide (NaOH) solution

-

Chlorine gas (Cl₂)

-

Reaction vessel with a stirrer and gas inlet

-

Heating mantle

-

Schott's funnel

Procedure:

-

Gradually add 1 mole of benzenesulfonamide to 2-3 moles of 4-5 N NaOH solution at 298 K with constant stirring.

-

Continue stirring until the solution becomes homogeneous.

-

Filter the solution to remove any impurities.

-

Heat the filtrate to 338-343 K.

-

Slowly bubble chlorine gas through the heated solution over a period of 1 hour.

-

Continue stirring the reaction mixture for an additional hour at the same temperature.

-

Increase the temperature to 358 K and filter the hot solution through a Schott's funnel to collect the precipitated this compound.

-

The reported yield for this method is approximately 99%.[3]

Safety Precautions:

-

This synthesis should be performed in a well-ventilated fume hood as it involves the use of toxic chlorine gas.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Synthesis Workflow of this compound.

Analytical Methods

The concentration of this compound, particularly its active chlorine content, is crucial for its effective use as a disinfectant. The DPD (N,N-diethyl-p-phenylenediamine) method is a widely used colorimetric technique for this purpose.

Experimental Protocol for DPD Colorimetric Method

Materials:

-

DPD Total Chlorine Reagent powder pillow or solution

-

Phosphate buffer solution

-

Potassium Iodide (KI) solution (for total chlorine)

-

Spectrophotometer or colorimeter

-

Sample vials

Procedure:

-

Sample Preparation: Collect the water sample containing this compound. Ensure all glassware is chlorine-demand-free by pre-treating with a dilute bleach solution followed by thorough rinsing with deionized water.

-

Free Chlorine Measurement (if applicable, though this compound is a form of combined chlorine): a. Add the contents of one DPD Free Chlorine reagent powder pillow to the designated sample volume (typically 10 or 25 mL). b. Mix gently to dissolve. c. Immediately measure the absorbance at 515-530 nm using a spectrophotometer zeroed with the original sample.

-

Total Chlorine Measurement (for this compound): a. To the same sample vial (or a fresh one), add the DPD Total Chlorine reagent (which typically contains potassium iodide) or add KI solution followed by the DPD reagent. b. Mix and allow a reaction time of at least 3 minutes but no more than 6 minutes.[4] c. Measure the absorbance at 515-530 nm.

-

Calculation: The concentration of total chlorine is determined by comparing the absorbance to a calibration curve prepared with standards of known chlorine concentration.

Workflow for the DPD Analytical Method.

Antimicrobial Properties and Mechanism of Action

This compound is a broad-spectrum disinfectant effective against a wide range of microorganisms. Its antimicrobial activity is attributed to the release of active chlorine, which is a powerful oxidizing agent.

The primary mechanism of action involves the oxidation of critical components of the microbial cell. This includes:

-

Oxidation of Cell Membrane Components: The active chlorine reacts with lipids and proteins in the bacterial cell membrane, disrupting its structure and increasing permeability. This leads to the leakage of essential cellular contents and ultimately cell death.

-

Inactivation of Enzymes: Key metabolic enzymes within the bacterial cell are inactivated through the oxidation of their amino acid residues, particularly sulfur-containing ones like cysteine and methionine.

-

DNA Damage: The active chlorine can also cause damage to the bacterial DNA, inhibiting replication and leading to cell death.

Antimicrobial Mechanism of this compound.

Antimicrobial Efficacy Testing

The Kirby-Bauer disk diffusion method is a standard procedure to assess the antimicrobial susceptibility of a microorganism to a disinfectant like this compound.

Experimental Protocol for Kirby-Bauer Disk Diffusion Test

Materials:

-

Mueller-Hinton agar plates

-

Bacterial culture (e.g., E. coli, S. aureus) adjusted to 0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Sterile filter paper disks

-

This compound solution of known concentration

-

Sterile forceps

-

Incubator

-

Ruler or calipers

Procedure:

-

Inoculation: a. Dip a sterile cotton swab into the standardized bacterial suspension. b. Remove excess inoculum by pressing the swab against the inside of the tube. c. Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn. Rotate the plate approximately 60 degrees between streaks to ensure uniform coverage.[5]

-

Disk Application: a. Using sterile forceps, dip a sterile filter paper disk into the this compound solution and allow any excess to drip off. b. Place the saturated disk onto the center of the inoculated agar plate. c. Gently press the disk to ensure complete contact with the agar surface.

-

Incubation: a. Invert the plate and incubate at 35-37 °C for 16-24 hours.

-

Result Interpretation: a. After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth has occurred) in millimeters. b. The size of the zone of inhibition is indicative of the susceptibility of the microorganism to this compound. A larger zone indicates greater susceptibility.

Applications

Due to its potent and broad-spectrum antimicrobial activity, this compound has a wide range of applications, including:

-

Disinfection: Used for disinfecting drinking water containers, tableware, fruits, and vegetables.

-

Veterinary Medicine: Employed for cleaning and disinfecting livestock urinary tracts and festering wounds.

-

Aquaculture: Used for disinfecting aquaculture water and enamel instruments.

Conclusion

This compound is a versatile and effective disinfectant with well-characterized chemical and physical properties. The detailed protocols provided in this guide for its synthesis, analysis, and antimicrobial efficacy testing offer a valuable resource for researchers and professionals in the fields of chemistry, microbiology, and drug development. Further research into its applications and the development of novel formulations could expand its utility in various industries.

References

- 1. Conventional methods and future trends in antimicrobial susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chloramine B | C6H5ClNNaO2S | CID 4347343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Application of Chloramine B_Chemicalbook [chemicalbook.com]

- 4. dec.vermont.gov [dec.vermont.gov]

- 5. hardydiagnostics.com [hardydiagnostics.com]

The Oxidative Power of Chloramine-B: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloramine-B (sodium N-chlorobenzenesulfonamide) is a versatile and potent oxidizing agent with a long history of use as a disinfectant and antiseptic.[1] As a member of the N-haloamine class of compounds, its efficacy stems from its ability to act as a source of electrophilic chlorine, enabling it to engage in a variety of oxidative reactions with a broad spectrum of organic and inorganic substrates.[2] This technical guide provides an in-depth exploration of the core mechanisms underlying the oxidative action of this compound, with a focus on its interactions with biological molecules and its applications in various scientific domains. We will delve into the quantitative aspects of its reactivity, detail key experimental protocols for its study, and visualize the intricate pathways involved in its function.

Core Mechanism of Oxidative Action

The primary mechanism of action for this compound as an oxidant lies in its role as a stable source of active chlorine.[2] In aqueous solutions, this compound hydrolyzes to release hypochlorous acid (HOCl), a powerful oxidizing agent.[1] The equilibrium between this compound, its protonated form, and hypochlorous acid is pH-dependent, which in turn influences its oxidative capacity.

The oxidative effects of this compound are manifested through several key pathways:

-

Oxidation of Bacterial Cell Components: this compound exerts its potent bactericidal effects by targeting and oxidizing critical components of bacterial cells. This includes the lipids and proteins that constitute the cell membrane, leading to a loss of membrane integrity and leakage of cellular contents.[3][4] Furthermore, it can damage bacterial DNA, ultimately leading to cell death.[3]

-

Inactivation of Enzymes: A crucial aspect of its antimicrobial and broader oxidative activity is the inactivation of enzymes. The active chlorine species released by this compound readily react with sulfur-containing amino acids such as cysteine and methionine, which are often found in the active sites of enzymes.[3] Oxidation of these residues can lead to the formation of disulfide bonds or other modifications that irreversibly alter the enzyme's three-dimensional structure and abolish its catalytic function.[3]

-

Reaction with Organic Molecules: this compound is a versatile oxidant for a wide range of organic compounds, including alcohols, amino acids, and pharmaceuticals.[2][5][6] The kinetics and mechanisms of these reactions have been the subject of numerous studies, providing valuable insights into its reactivity and potential applications in organic synthesis and drug degradation studies.

Quantitative Data on Oxidative Reactions

The reactivity of this compound as an oxidant has been quantified in numerous kinetic studies. The following tables summarize key kinetic and thermodynamic parameters for the oxidation of various substrates by this compound.

| Substrate | Medium | Rate Law | Key Findings | Reference(s) |

| Alcohols | ||||

| 1-Hexanol | Acidic (HCl) | First order in [Alcohol] and [Oxidant] | Oxidation to 1-hexanal. | [7] |

| Cyclohexanol | Acidic (HCl) | First order in [Alcohol] and [Oxidant] | Oxidation to cyclohexanone. | [7] |

| Amino Acids | ||||

| Cysteine | Acidic (HClO₄) | First order in [CAB] and [cysteine]; inverse fractional order in [H⁺] | Addition of halide ions and reaction product had no significant effect on the rate. | [5] |

| Pharmaceuticals | ||||

| Levetiracetam | Acidic (HCl) | First order in [CAB] and [substrate]; fractional order in [HCl] | Stoichiometry of the reaction was found to be 1:2. | [2] |

| Tetracaine Hydrochloride | Acidic (HClO₄) | First order in [CAB]; fractional order in [substrate] | The conjugate free acid of CAB is postulated as the reactive oxidizing species. | [6] |

| Rizatriptan Benzoate | Acidic (HCl) | First order in [oxidant]; fractional order in [substrate] and [HCl] | Rate increased with a decrease in the dielectric constant of the medium. | [8] |

| Substrate | Activation Energy (Ea) (kJ/mol) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/K·mol) | Gibbs Free Energy of Activation (ΔG‡) (kJ/mol) | Reference(s) |

| Levetiracetam | - | Positive | Negative | Positive | [2] |

| Tetracaine Hydrochloride | - | - | - | - | [6] |

| Cysteine | - | - | - | - | [5] |

Signaling Pathway Modulation: The NF-κB Connection

While direct evidence for this compound's effect on the NF-κB (nuclear factor-kappa B) signaling pathway is still emerging, studies on other cell-permeable chloramines, such as glycine chloramine, provide a strong model for its potential mechanism of action in modulating inflammatory responses.[3] The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival.[9]

The proposed mechanism involves the oxidation of a critical methionine residue within the IκBα protein, the inhibitor of NF-κB.[3] This oxidation prevents the degradation of IκBα, which in turn sequesters the NF-κB complex in the cytoplasm, inhibiting its translocation to the nucleus and subsequent activation of pro-inflammatory gene expression.[3] This reversible oxidation suggests a role for chloramines in the down-regulation of the inflammatory response.

Figure 1: Proposed mechanism of NF-κB inhibition by this compound.

Experimental Protocols

Synthesis and Standardization of this compound

Objective: To prepare and determine the concentration of a this compound solution.

Protocol:

-

Synthesis: this compound can be synthesized by the reaction of benzenesulfonamide with sodium hypochlorite in an alkaline solution. A detailed procedure involves the gradual addition of benzenesulfonamide to a sodium hydroxide solution, followed by the slow bubbling of chlorine gas while maintaining a specific temperature range.[10]

-

Purification: The synthesized this compound can be purified by recrystallization.

-

Standardization (Iodometric Titration):

-

Accurately weigh a sample of this compound and dissolve it in a known volume of distilled water.

-

To an aliquot of this solution, add an excess of potassium iodide (KI) solution and acidify with a suitable acid (e.g., acetic acid).

-

This compound oxidizes the iodide ions to iodine (I₂).

-

Titrate the liberated iodine with a standardized sodium thiosulfate (Na₂S₂O₃) solution using starch as an indicator. The endpoint is the disappearance of the blue color.

-

The concentration of this compound can be calculated from the stoichiometry of the reaction.

-

Figure 2: Workflow for the iodometric titration of this compound.

Kinetic Analysis of Oxidation Reactions using Stopped-Flow Spectrophotometry

Objective: To determine the rate constants of rapid oxidation reactions involving this compound.

Protocol:

-

Reagent Preparation: Prepare solutions of this compound and the substrate of interest in a suitable buffer system. The concentrations should be chosen to ensure pseudo-first-order conditions, with one reactant in large excess.

-

Instrument Setup:

-

Use a stopped-flow spectrophotometer equipped with a UV-Vis detector.[8]

-

Set the observation wavelength to a value where there is a significant change in absorbance as the reaction proceeds. This is often the wavelength of maximum absorbance of a reactant or product.

-

Equilibrate the instrument and reagent syringes to the desired reaction temperature.

-

-

Data Acquisition:

-

Rapidly mix the reactant solutions in the stopped-flow apparatus. The instrument's drive system will inject the solutions into a mixing chamber and then into the observation cell.[11]

-

The flow is abruptly stopped, and the change in absorbance over time is recorded. Data acquisition is typically triggered by the stopping of the flow.[12]

-

-

Data Analysis:

-

The resulting absorbance versus time data is fitted to an appropriate kinetic model (e.g., single exponential decay for a pseudo-first-order reaction) to extract the observed rate constant (k_obs).

-

By performing experiments at various concentrations of the excess reactant, the second-order rate constant can be determined from a plot of k_obs versus the concentration of the excess reactant.

-

Figure 3: Experimental workflow for stopped-flow kinetic analysis.

Identification of Oxidation Products by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify the products formed from the oxidation of a substrate by this compound.

Protocol:

-

Reaction: Carry out the oxidation reaction on a preparative scale, allowing the reaction to go to completion.

-

Sample Preparation:

-

Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether, dichloromethane) to isolate the organic products.

-

Dry the organic extract over an anhydrous salt (e.g., Na₂SO₄) and concentrate it under reduced pressure.

-

Derivatization may be necessary for non-volatile or thermally labile products to make them suitable for GC analysis.

-

-

GC-MS Analysis:

-

Inject the prepared sample into a gas chromatograph coupled to a mass spectrometer.

-

The components of the mixture are separated on the GC column based on their volatility and interaction with the stationary phase.

-

As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.

-

The mass spectrometer records the mass-to-charge ratio of the fragments, generating a mass spectrum for each component.

-

-

Data Interpretation:

-

Identify the separated compounds by comparing their retention times and mass spectra with those of authentic standards or by interpreting the fragmentation patterns and comparing them to spectral libraries (e.g., NIST).

-

References

- 1. Chloramine B | C6H5ClNNaO2S | CID 4347343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. wjbphs.com [wjbphs.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. fsis.usda.gov [fsis.usda.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 10. researchgate.net [researchgate.net]

- 11. biologic.net [biologic.net]

- 12. sfu.ca [sfu.ca]

An In-Depth Technical Guide to the Laboratory Synthesis and Purification of Chloramine-B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Chloramine-B (sodium N-chlorobenzenesulfonamide), a versatile reagent with applications in disinfection and organic synthesis. This document is intended for laboratory professionals and researchers in the fields of chemistry and drug development, offering detailed experimental protocols, data presentation, and workflow visualizations to ensure safe and effective laboratory-scale preparation.

Synthesis of this compound

This compound is synthesized through the chlorination of benzenesulfonamide in an alkaline medium. The most common laboratory method involves the reaction of benzenesulfonamide with chlorine gas in the presence of sodium hydroxide.[1] An alternative approach, which avoids the direct handling of chlorine gas, utilizes sodium hypochlorite as the chlorinating agent.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅ClNNaO₂S | [2] |

| Molecular Weight | 213.61 g/mol | [3] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 170-173 °C | [2] |

| Solubility | Soluble in 20 parts water; more soluble in hot water. | [2] |

| Active Chlorine Content | ~29.5% | [2] |

Experimental Protocol: Synthesis via Chlorine Gas

This protocol is adapted from a high-yield synthesis method.[1]

Materials:

-

Benzenesulfonamide

-

Sodium hydroxide (NaOH)

-

Chlorine gas (Cl₂)

-

Distilled water

Procedure:

-

Prepare a 4-5 N sodium hydroxide solution.

-

Gradually add 1 mole of benzenesulfonamide to 2-3 moles of the NaOH solution at 25°C (298 K) with constant stirring until the solid is completely dissolved.

-

Filter the resulting solution to remove any insoluble impurities.

-

Heat the filtrate to 65-70°C (338-343 K).

-

Slowly bubble chlorine gas through the heated solution over a period of 1 hour.

-

Continue stirring the reaction mixture at the same temperature for an additional hour.

-

Heat the mixture to 85°C (358 K).

-

Filter the hot solution through a Schott funnel to collect the precipitated this compound.

-

The reported yield for this method is approximately 99%.[1]

Reaction Mechanism

The synthesis of this compound proceeds through a multi-step mechanism:

-

Deprotonation: Benzenesulfonamide is first deprotonated by sodium hydroxide to form the sodium salt of benzenesulfonamide.

-

Electrophilic Attack: The benzenesulfonamide anion then acts as a nucleophile, attacking the electrophilic chlorine atom from the chlorine source (Cl₂ or NaOCl).

-

Product Formation: This results in the formation of the N-chloro bond and the final product, this compound.

Purification of this compound

Purification of the crude this compound product is essential to remove unreacted starting materials and byproducts, ensuring its suitability for laboratory applications. The primary method for purification is recrystallization.

Experimental Protocol: Recrystallization from Water

Given that this compound is more soluble in hot water than in cold water, water is a suitable solvent for recrystallization.[2]

Materials:

-

Crude this compound

-

Distilled water

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Büchner funnel and filter paper

-

Ice bath

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of distilled water to the flask.

-

Gently heat the mixture while stirring until the this compound completely dissolves. If necessary, add small portions of hot water until a clear, saturated solution is obtained at the boiling point.

-

Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of large crystals, the flask should remain undisturbed during this cooling period.

-

Once the solution has reached room temperature and crystal formation appears complete, place the flask in an ice bath for at least 15 minutes to maximize crystal yield.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold distilled water to remove any remaining soluble impurities.

-

Allow the crystals to air-dry completely on the filter paper or in a desiccator.

Purity Analysis and Characterization

The purity of the synthesized and recrystallized this compound should be assessed to ensure it meets the required standards for its intended application.

Purity Assessment

Several analytical methods can be employed to determine the purity of this compound, primarily by quantifying the active chlorine content.

| Analytical Method | Principle |

| DPD Colorimetric Method | N,N-diethyl-p-phenylenediamine (DPD) reacts with the active chlorine in this compound to produce a magenta-colored solution, the intensity of which is proportional to the chlorine concentration and can be measured spectrophotometrically. |

| DPD Titration Method | The magenta-colored solution formed by the reaction of DPD with active chlorine is titrated with a standard ferrous ammonium sulfate solution to a colorless endpoint. |

| Amperometric Titration | The sample is titrated with a reducing agent, and the endpoint is detected by a change in the electric current of the solution. |

| Iodometric Titration | This compound liberates iodine from an acidified potassium iodide solution. The liberated iodine is then titrated with a standard sodium thiosulfate solution using starch as an indicator. |

Characterization Data

While a comprehensive set of publicly available spectra for this compound is limited, the following provides an overview of the expected spectral characteristics based on its structure and data from related compounds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the benzene ring, the sulfonyl group, and the N-Cl bond. The conversion of the N-H bond in benzenesulfonamide to an N-Cl bond in this compound can be monitored by the disappearance of the N-H stretching vibration (typically around 3280 cm⁻¹) and the appearance of new bands corresponding to the N-Cl bond (around 735-758 cm⁻¹).[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound in a suitable solvent (such as D₂O) is expected to show signals corresponding to the aromatic protons of the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display peaks for the carbon atoms of the benzene ring. The chemical shifts will be influenced by the electron-withdrawing sulfonyl group.

Safety Considerations

-

This compound is a strong oxidizing agent and should be handled with care.

-

Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Work in a well-ventilated fume hood, especially when handling chlorine gas.

-

This compound can decompose explosively at high temperatures. Store in a cool, dry, and dark place.

This guide provides a foundational understanding of the synthesis and purification of this compound for laboratory use. Researchers are encouraged to consult additional safety data sheets and literature for a comprehensive understanding of handling and applications.

References

Solubility Profile of Chloramine-B in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Chloramine-B (sodium N-chlorobenzenesulfonamide) in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document synthesizes qualitative and semi-quantitative information and presents a standardized methodology for its experimental determination. This guide is intended to be a valuable resource for researchers and professionals working with this compound in various applications, including synthesis, formulation, and quality control.

Introduction to this compound

This compound is an organochlorine compound used as a disinfectant and a mild oxidizing agent in organic synthesis. Its effectiveness and applications are often dependent on its solubility in different media. Understanding its solubility profile is crucial for designing reaction conditions, developing formulations, and ensuring its efficient use.

Quantitative Solubility Data

Precise, temperature-dependent solubility data for this compound in a wide range of organic solvents is not extensively reported in readily available scientific literature. However, existing sources provide qualitative and semi-quantitative descriptions. The data presented below is a summary of available information. It is important to note the inconsistencies in reported values, particularly for water, which may be due to the use of different hydrated forms of this compound (e.g., the trihydrate).

| Solvent | Formula | Temperature (°C) | Solubility | Data Type | Reference |

| Water | H₂O | 20 | 221.2 g/L | Quantitative | [1] |

| Water | H₂O | Not Specified | 100 g/L | Quantitative | [2][3] |

| Water (trihydrate) | H₂O | Not Specified | ~50 g/L (1 part in 20) | Semi-quantitative | |

| Ethanol | C₂H₅OH | Not Specified | Soluble | Qualitative | [4][5] |

| Ethanol (trihydrate) | C₂H₅OH | Not Specified | ~40 g/L (1 part in 25) | Semi-quantitative | [6] |

| 1-Propanol | C₃H₇OH | 5 - 50 | Data exists | Quantitative | |

| 2-Propanol (Isopropanol) | C₃H₇OH | 5 - 50 | Data exists | Quantitative | |

| Butan-2-ol | C₄H₉OH | 5 - 50 | Data exists* | Quantitative | |

| Diethyl Ether | (C₂H₅)₂O | Not Specified | Slightly to Very Sparingly Soluble | Qualitative | [6][4] |

| Chloroform | CHCl₃ | Not Specified | Slightly to Very Sparingly Soluble | Qualitative | [6][4] |

*Note: A study by Xiao et al. reports the measurement of this compound solubility in ethanol, water, 1-propanol, and butan-2-ol at temperatures ranging from 278.00 K to 323.00 K. However, the full text containing the specific data was not accessible.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the determination of this compound solubility, based on the "laser monitoring observation technique" mentioned in the literature for similar compounds. This synthetic method involves visually or instrumentally determining the temperature at which a solid solute completely dissolves in a solvent.

3.1. Materials and Equipment

-

This compound (analytical grade)

-

Organic solvents (HPLC grade)

-

Jacketed glass vessel with a magnetic stirrer

-

Precision thermostat bath

-

Calibrated digital thermometer (±0.01 K)

-

Laser light source

-

Light detector or photodiode

-

Data acquisition system

-

Analytical balance (±0.0001 g)

3.2. Procedure

-

Sample Preparation: Accurately weigh a specific amount of this compound and the desired organic solvent into the jacketed glass vessel. The mole fraction of the solute should be known.

-

Apparatus Setup: The glass vessel is placed in the thermostat bath, and the laser beam is directed through the vessel to the light detector. The magnetic stirrer is activated to ensure a homogenous suspension.

-

Heating and Observation: The temperature of the thermostat bath is slowly increased at a controlled rate (e.g., 0.1-0.2 K/min) while the solution is continuously stirred.

-

Dissolution Point Determination: The intensity of the laser light reaching the detector will increase as the solid this compound dissolves and the solution becomes clear. The temperature at which the light intensity reaches a constant maximum value is recorded as the equilibrium dissolution temperature for that specific mole fraction.

-

Data Collection: Repeat the procedure for different known mole fractions of this compound to obtain solubility data over a range of temperatures.

3.3. Data Analysis The collected data (mole fraction vs. dissolution temperature) can be plotted to generate a solubility curve. Thermodynamic models, such as the Apelblat equation, can be used to correlate the experimental data.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the experimental determination and analysis of this compound solubility.

Caption: Experimental workflow for solubility determination.

Caption: Logical decision path for solubility analysis.

Conclusion

While a comprehensive, publicly available dataset on the solubility of this compound in various organic solvents is lacking, this guide provides the currently available information and a robust experimental framework for its determination. The provided protocols and workflows offer a starting point for researchers to generate precise and reliable solubility data, which is essential for the effective application of this compound in scientific and industrial settings. Further research to populate the solubility table with quantitative, temperature-dependent data is highly encouraged.

References

Thermal Decomposition of Chloramine-B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of Chloramine-B (sodium N-chloro-N-phenylbenzenesulfonamide). The information presented herein is synthesized from available literature to support research, safety, and drug development activities involving this compound. Due to a scarcity of detailed studies specifically on this compound, this guide also draws upon data from the closely related and more extensively studied compound, Chloramine-T, to infer analogous behaviors.

Overview of Thermal Stability

This compound is an organochlorine compound known for its use as a disinfectant and oxidizing agent. While stable at ambient temperatures, it undergoes decomposition upon heating, with the pathway and products being highly dependent on the presence of water. In its anhydrous form, this compound can decompose violently and exothermically. One report indicates explosive decomposition at 185°C[1]. The presence of water, even the water of crystallization, significantly alters the decomposition process, leading to a different set of products at lower temperatures.

Low-Temperature Decomposition in the Presence of Water

In the presence of water, this compound undergoes a milder decomposition at temperatures below its explosive threshold. This process involves hydrolysis and subsequent reactions.

Decomposition Products

Studies on the low-temperature decomposition of this compound in an aqueous environment have identified the following products[2]:

-

Gaseous Products:

-

Nitrogen (N₂)

-

Oxygen (O₂)

-

-

Solid Products:

-

Phenyl Sulfone

-

Benzenesulfonamide

-

Sodium Chloride (NaCl)[2]

-

If the water of crystallization is allowed to escape upon heating, the formation of these products is minimal, and the remaining dehydrated solid becomes susceptible to the more violent high-temperature decomposition[2].

Proposed Low-Temperature Decomposition Pathway

The following diagram illustrates the proposed pathway for the low-temperature, water-assisted decomposition of this compound.

Caption: Low-temperature decomposition of this compound with water.

High-Temperature Decomposition of Anhydrous this compound

When heated in a dry state, this compound undergoes a more energetic decomposition. The dehydrated solid is reported to undergo a violent, exothermic reaction, which can occur at temperatures as low as 70°C if given sufficient time[2]. Upon burning, the vapor phase becomes highly acidic[2].

Decomposition Products

-

Benzenesulfonamide derivatives

-

Chlorinated aromatic compounds

-

Oxides of sulfur and nitrogen

-

Sodium chloride

Proposed High-Temperature Decomposition Pathway

The high-temperature decomposition is likely a complex radical process. The initial step is the homolytic cleavage of the N-Cl bond, which is the weakest bond in the molecule.

References

- 1. Investigation of Chloramines, Disinfection Byproducts, and Nitrification in Chloraminated Drinking Water Distribution Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetic study of the reactions between chloramine disinfectants and hydrogen peroxide: Temperature dependence and reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Chloramine-B: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Chloramine-B is a versatile organochlorine compound widely utilized in various scientific and industrial applications. It serves as a potent disinfectant, a stable oxidizing agent in organic synthesis, and a valuable tool in biological research. This technical guide provides an in-depth overview of this compound, including its chemical properties, synthesis, experimental protocols, and its role in modulating cellular signaling pathways, with a focus on applications relevant to researchers, scientists, and drug development professionals.

Core Properties of this compound

This compound, with the chemical name sodium N-chlorobenzenesulfonamide, is a white crystalline powder.[1] It is recognized for its stability and its ability to release active chlorine, which is the basis for many of its applications.

| Property | Value | Reference |

| CAS Number | 127-52-6 | [2][3] |

| Molecular Weight | 213.62 g/mol | [2][3] |

| Molecular Formula | C₆H₅SO₂NClNa | [2] |

| Appearance | White powder with a faint chlorine odor | [1] |

| Solubility | Soluble in water and ethanol; slightly soluble in ether and chloroform | [1] |

Synthesis of this compound

The synthesis of this compound is a straightforward process involving the reaction of benzenesulfonamide with chlorine in the presence of a base.

Experimental Protocol: Synthesis of this compound

Materials:

-

Benzenesulfonamide

-

4-5 N Sodium hydroxide (NaOH) solution

-

Chlorine gas

Procedure:

-

Gradually add 1 mole of benzenesulfonamide to 2-3 moles of a 4-5 N NaOH solution at 298K with continuous stirring.[4]

-

Once the solution becomes homogeneous, filter it.[4]

-

Heat the filtrate to a temperature range of 338-343 K.[4]

-

Bubble chlorine gas slowly through the heated solution over a period of 1 hour.[4]

-

Continue stirring the mixture for an additional hour at the same temperature.[4]

-

Increase the temperature to 358K and filter the resulting product through a Schott's funnel.[4]

-

The expected yield of this compound is approximately 99%.[4]

Caption: Synthesis pathway of this compound from benzenesulfonamide.

Applications in Research and Development

This compound's utility extends from being a general disinfectant to a specific reagent in organic chemistry and a tool in biomedical research.

| Application Area | Description |

| Disinfection & Sterilization | Effective against a broad spectrum of microorganisms including bacteria, viruses, and fungi.[5][6] Used for disinfecting drinking water, surfaces, and medical instruments.[4][7] |

| Organic Synthesis | Acts as a mild oxidizing and chlorinating agent.[8] It is used in the oxidation of alcohols to carbonyl compounds.[8] |

| Biological Research | Investigated for its effects on cellular pathways. It can oxidize specific amino acid residues in proteins, thereby altering their function. |

Experimental Protocols

Oxidation of Alcohols using this compound

This protocol details the kinetic study of the oxidation of 1-hexanol by this compound.

Materials:

-

1-Hexanol

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium lauryl sulphate (SLS)

-

Potassium iodide (KI), 10% solution

-

Standard sodium thiosulfate solution

-

Starch indicator

Procedure:

-

Preparation of Solutions: Prepare analytical reagent grade solutions of 1-hexanol, this compound, HCl, and SLS.

-

Reaction Setup: The oxidation is studied under pseudo-unimolecular conditions with respect to the oxidizing agent in a thermostat-controlled environment (accuracy ± 0.1°C).[8] Allow solutions of the alcohol and the oxidizing agent to equilibrate to the desired temperature.[8]

-

Initiation: Start the reaction by mixing the equilibrated solutions.[8]

-

Monitoring: At regular intervals, withdraw aliquots of the reaction mixture and quench the reaction with ice.[8]

-

Treat the unreacted this compound with 10% potassium iodide and dilute sulfuric acid.[8]

-

Titrate the liberated iodine against a standard sodium thiosulfate solution using starch as an indicator.[8]

-

Kinetic Analysis: Determine the pseudo-first-order rate constants from the linear plots of log(a-x) versus time.[8]

Caption: Experimental workflow for the kinetic study of alcohol oxidation by this compound.

Modulation of Cellular Signaling Pathways

Chloramines, including this compound, are known to interact with biological molecules and can influence cell-regulatory pathways. One notable example is the inhibition of the NF-κB (nuclear factor kappa-B) pathway.

Glycine chloramine, a related compound, has been shown to cause the oxidation of IκBα, the inhibitor of NF-κB.[9] This oxidation prevents the degradation of IκBα, which in turn inhibits the nuclear translocation of NF-κB and subsequent gene transcription.[9] This mechanism highlights the potential for chloramine compounds in modulating inflammatory responses.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

- 1. cameo.mfa.org [cameo.mfa.org]

- 2. scbt.com [scbt.com]

- 3. Chloramine B | 127-52-6 [chemicalbook.com]

- 4. Synthesis and Application of Chloramine B_Chemicalbook [chemicalbook.com]

- 5. This compound Definition & Meaning Manufacturer - Jinli Chemical [en.jinlichemical.com]

- 6. nbinno.com [nbinno.com]

- 7. What is Cloramin B? Uses and harms? – AVCOtechnologies [avco.vn]

- 8. benchchem.com [benchchem.com]

- 9. This compound: Topics by Science.gov [science.gov]

Chloramine-B: A Technical Guide to Safety Precautions and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety precautions and handling guidelines for Chloramine-B (sodium N-chlorobenzenesulfonamide). It is intended for laboratory personnel, researchers, and professionals in the drug development field who may work with this chemical. The information compiled herein is derived from multiple safety data sheets and chemical databases to ensure a thorough understanding of the associated hazards and mitigation strategies.

Hazard Identification and Classification

This compound is a hazardous chemical that requires careful handling. It is classified as an organochlorine disinfectant. The primary hazards are associated with its corrosive and sensitizing properties.[1][2]

GHS Classification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][3][4]

-

Skin Corrosion (Sub-category 1B): Causes severe skin burns and eye damage.[1][3][4][5]

-

Respiratory Sensitization (Category 1): May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][3][4][5]

-

Serious Eye Damage (Category 1): Causes serious eye damage.[1][4]

Hazard Statements:

Supplemental Hazard Information:

-

EUH029: Contact with water liberates toxic gas.[1]

-

Mixing with acids or ammonia can generate toxic fumes.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₆H₅ClNNaO₂S | [3][7] |

| Molar Mass | 213.62 g/mol | [3][7][8] |

| Appearance | White to slightly beige solid powder with a mild chlorine odor. | [6][7][9][10] |

| Solubility | Soluble in water and ethanol. Slightly soluble in ether and chloroform. | [6][8] |

| Decomposition Temperature | Decomposes explosively at 185°C. | [7] |

Table 2: Toxicological Data

| Parameter | Value | Species | Source(s) |

| LD50 (Oral) | 300-2000 mg/kg | Rat | [5] |

| LD50 (Dermal) | >2000 mg/kg | Rat | [5] |

Table 3: Occupational Exposure Limits

Currently, there are no established occupational exposure limits (OELs) for this compound from major regulatory bodies.[4][11][12] In the absence of specific limits, exposure should be minimized through the use of engineering controls and personal protective equipment.

Experimental and Handling Protocols

Adherence to strict safety protocols is mandatory when handling this compound. The following sections detail the necessary procedures for safe use in a laboratory or research setting.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area.[3] Use of a chemical fume hood or local exhaust ventilation is required to keep airborne concentrations to a minimum, especially when handling the powder form where dust can be generated.[8][12]

-

Emergency Equipment: Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.[12]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

-

Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[1][3]

-

Skin Protection:

-

Respiratory Protection: If ventilation is inadequate or if dusts are generated, a NIOSH-approved particulate respirator (e.g., N100) or a full-face supplied-air respirator should be used.[1][3][4]

Caption: PPE selection workflow for handling this compound.

Safe Handling Practices

-

Avoid contact with skin, eyes, and clothing.[3]

-

Do not breathe dust.[1][3][5] Avoid the formation of dust and aerosols.[3]

-

Wash hands thoroughly after handling.[1]

-

Keep away from incompatible materials such as acids, oxidizers, and flammable materials.[5][8]

-

Ground and bond containers and receiving equipment to prevent static discharge.[1]

Storage Conditions

-

Protect from direct sunlight and moisture.[5]

-

Store separately from incompatible materials, food, and animal feed.[1][5]

Emergency Procedures

First-Aid Measures

Immediate medical attention is required in all cases of significant exposure.

-

Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical assistance.[1][3][5]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes.[1][5][8] Seek immediate medical attention as this chemical causes severe burns.[1][5]

-

Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids apart.[1][5] Remove contact lenses if present and easy to do. Continue rinsing and call a poison center or doctor immediately.[1][5]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting.[1][3][5] Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[3][5]

Caption: Logical workflow for emergency response to exposure.

Accidental Release Measures (Spills)

-

Personal Precautions: Evacuate personnel to a safe area. Wear the appropriate level of PPE, including respiratory protection, to prevent contact with the spilled material.[3]

-

Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways.[1][3]

-

Containment and Cleanup:

Disposal Considerations

-

Dispose of this compound and its containers in accordance with all applicable local, regional, and national regulations.[3][5]

-

Do not dispose of it via household waste or drains.

-

Contaminated packaging should be treated as the chemical itself and disposed of accordingly.[13] Damaged containers should not be reused.[5]

References

- 1. chemos.de [chemos.de]

- 2. Chloramine B | 127-52-6 [chemicalbook.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. tnjchem.com [tnjchem.com]

- 5. oxychemicals.com.vn [oxychemicals.com.vn]

- 6. Chloramine B - CAMEO [cameo.mfa.org]

- 7. Chloramine B | C6H5ClNNaO2S | CID 4347343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. What is Cloramin B? Uses and harms? – AVCOtechnologies [avco.vn]

- 10. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 11. worksafebc.com [worksafebc.com]

- 12. nj.gov [nj.gov]

- 13. tcichemicals.com [tcichemicals.com]

The Historical Development and Application of Chloramine-B as a Reagent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloramine-B, the sodium salt of N-chlorobenzenesulfonamide, has carved a significant niche in various scientific disciplines since its introduction. Initially recognized for its potent disinfectant properties, its utility has expanded to encompass a range of applications in both analytical and synthetic organic chemistry. This technical guide provides an in-depth exploration of the historical development of this compound as a versatile reagent. It details its synthesis, physicochemical properties, and its evolution as an oxidizing agent, a chlorinating agent, and a titrant. The document includes comprehensive experimental protocols for its key applications and summarizes quantitative data to facilitate comparative analysis. Furthermore, reaction mechanisms and experimental workflows are visually represented to provide a clear understanding of its chemical behavior.

Introduction: From Bleach to Broad-Spectrum Reagent

This compound (Sodium N-chlorobenzenesulfonamide) first emerged in 1937, initially introduced as a bleaching agent for paper.[1] A white powder with a faint chlorine-like odor, it is soluble in water and ethanol.[1] While its application as a bleach was short-lived due to reactivity with metals, its potent antiseptic and disinfectant qualities soon became apparent.[1] This led to its widespread adoption for environmental sanitation, water treatment, and in agricultural and medical settings for disinfection.[2][3]

Beyond its role as a biocide, the chemical reactivity of this compound, stemming from its active chlorine component, has made it a valuable reagent in the chemical laboratory. It serves as a mild oxidizing and chlorinating agent and has been employed in various analytical and synthetic transformations.[4] Structurally similar to the more widely known Chloramine-T, differing only by the absence of a methyl group on the phenyl ring, this compound offers a potent alternative with its own distinct reactivity profile.[4]

Physicochemical and Performance Characteristics

This compound's utility as a reagent is underpinned by its key physicochemical properties. A summary of these properties is presented below, alongside a comparison with the closely related Chloramine-T.

| Property | This compound (CAB) | Chloramine-T (CAT) | Reference(s) |

| Chemical Formula | C₆H₅SO₂NClNa | CH₃C₆H₄SO₂NClNa | [4] |

| Molar Mass (anhydrous) | 213.62 g/mol | 227.64 g/mol | [4] |

| Appearance | White crystalline powder | White crystalline powder | [4] |

| Melting Point | 190°C | Releases chlorine at 130°C | [5] |

| Solubility | Soluble in water and ethanol; slightly soluble in ether and chloroform. | More soluble in a wider range of solvents. | [1][4] |

| Stability | Less stable than Chloramine-T. | Generally more stable. | [4] |

| Active Chlorine Content | ~25-28% | Varies | [3][5] |

Synthesis of this compound

This compound is synthesized through the chlorination of benzenesulfonamide in an alkaline medium. The high-yield synthesis makes it a readily accessible reagent for various applications.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Benzenesulfonamide (1 mole)

-

Sodium hydroxide (NaOH) solution (4-5 N, 2-3 moles)

-

Chlorine gas

-

Stirring apparatus

-

Heating mantle

-

Schott's funnel

Procedure: [6]

-

Gradually add 1 mole of benzenesulfonamide to 2-3 moles of a 4-5 N NaOH solution at 298 K with constant stirring.

-

Continue stirring until the solution becomes homogeneous.

-

Filter the solution to remove any impurities.

-

Heat the filtrate to a temperature range of 338-343 K.

-

Slowly bubble chlorine gas through the heated solution over a period of 1 hour.

-

Maintain the temperature and continue stirring the mixture for an additional hour.

-

Increase the temperature to 358 K and filter the hot solution through a Schott's funnel.

-

The resulting solid is this compound. This process typically yields around 99%.[6]

Applications in Organic Synthesis

This compound serves as a versatile reagent in organic synthesis, primarily as a mild oxidizing and chlorinating agent. Its reactivity is often compared to that of Chloramine-T.

Oxidation of Alcohols

This compound is an effective reagent for the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. The reaction is typically carried out in an acidic medium.

The active species in the oxidation are believed to be dithis compound, hypochlorous acid, or the protonated form of this compound, depending on the reaction conditions.[4] The general mechanism involves the formation of an intermediate which then undergoes an E2-like elimination.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is Cloramin B? Uses and harms? – AVCOtechnologies [avco.vn]

- 4. researchgate.net [researchgate.net]

- 5. Oxidation of crotyl alcohol by N-chloro-4-methylbenzene sulphonamide in acidic medium and in alkaline media in the presence of os(VIII) catalyst-a kinetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Application of Chloramine B_Chemicalbook [chemicalbook.com]

A Technical Guide to the Stability of Chloramine-B Under Acidic and Basic Conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of Chloramine-B (sodium N-chlorobenzenesulfonamide) under varying pH conditions. Understanding the stability profile of this compound is critical for its effective application in disinfection, organic synthesis, and pharmaceutical development, where pH can significantly influence its efficacy, shelf-life, and reaction pathways.

Core Principles of this compound Stability

This compound is an organic N-chloramine compound that owes its potent antimicrobial and oxidative properties to the "active chlorine" atom, a positive chlorine ion (Cl⁺) bonded to a nitrogen atom. Its stability in aqueous solutions is primarily governed by hydrolysis, a reaction that is highly dependent on the pH of the medium.

In solution, this compound hydrolyzes to produce benzenesulfonamide and hypochlorous acid (HOCl).[1] The equilibrium between hypochlorous acid and its conjugate base, the hypochlorite ion (OCl⁻), is a key determinant of the subsequent reactivity and stability of the system. This equilibrium is dictated by the pKa of HOCl, which is approximately 7.5.

Stability in Acidic Conditions (pH < 7)

Under acidic conditions, the stability of this compound decreases. The primary reactive species is the protonated form of this compound, N-chlorobenzenesulfonamide (C₆H₅SO₂NHCl), which is a more potent oxidizing agent.[2][3][4][5] The hydrolysis rate is accelerated, leading to a faster release of hypochlorous acid (HOCl).

Key Reactions in Acidic Media:

-

Protonation: The this compound anion is protonated to form the more reactive free acid, N-chlorobenzenesulfonamide.

-

Hydrolysis: This species readily hydrolyzes to benzenesulfonamide and hypochlorous acid.

-

HOCl Dominance: At pH levels below 7.5, the equilibrium shifts decisively towards the formation of undissociated hypochlorous acid.

-

Potential for Decomposition: In the presence of strong acids, further reactions can lead to the generation of toxic fumes, such as chlorine gas.[5]

The increased reactivity in acidic media enhances the bactericidal efficacy but compromises the long-term stability of the solution. Kinetic studies on the oxidation of various substrates by this compound are frequently conducted in acidic media to leverage the formation of these potent oxidizing species.[2][3][4]

Stability in Basic Conditions (pH > 7)

This compound exhibits significantly greater stability in neutral to basic (alkaline) solutions. This increased stability is attributed to two main factors:

-

Anionic Form: this compound exists predominantly in its more stable sodium salt form.

-

Hypochlorite Equilibrium: Any hydrolysis that does occur will produce hypochlorous acid, which, in a basic environment (pH > 7.5), is immediately converted to the hypochlorite ion (OCl⁻). The hypochlorite ion is generally less reactive than HOCl in many oxidative pathways.

While hydrolysis still occurs, its rate is slower compared to acidic conditions, making alkaline formulations preferable for applications requiring a longer shelf-life and a controlled release of active chlorine.

Summary of pH-Dependent Stability

| Condition | pH Range | Expected Stability | Key Reactive Species | Primary Decomposition Products | Remarks |

| Strongly Acidic | < 4 | Low | C₆H₅SO₂NHCl, HOCl, Cl₂ | Benzenesulfonamide, HCl, Cl₂ | Rapid decomposition. Potential for hazardous gas evolution.[5] |

| Mildly Acidic | 4 - 6.5 | Moderate to Low | C₆H₅SO₂NHCl, HOCl | Benzenesulfonamide, HOCl | Increased oxidative potential; stability is compromised. |

| Neutral | 6.5 - 8 | Moderate to High | C₆H₅SO₂NClNa, HOCl/OCl⁻ | Benzenesulfonamide, HOCl, OCl⁻ | Transition region for stability and reactive species. |

| Alkaline | > 8 | High | C₆H₅SO₂NClNa, OCl⁻ | Benzenesulfonamide, OCl⁻ | Optimal for storage and formulations requiring long-term stability. |

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, kinetic studies are essential. These studies typically involve monitoring the concentration of active chlorine over time under controlled pH and temperature.

This is a classic and reliable method for determining the concentration of active chlorine.

-

Objective: To determine the rate of decomposition of this compound at a specific pH and temperature.

-

Materials: this compound, pH buffers (e.g., phosphate, borate), 10% potassium iodide (KI) solution, standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 N), starch indicator solution, dilute sulfuric acid, thermostatic water bath, volumetric flasks, pipettes, burette, and conical flasks.

-

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound of known concentration in a suitable buffer to maintain the desired pH.

-

Temperature Control: Place the reaction vessel (a stoppered conical flask) in a thermostatic water bath set to the desired temperature (e.g., 30°C). Allow the solution to equilibrate.

-

Initiation & Sampling: Start the timer once the solution reaches the target temperature. At predetermined time intervals (e.g., 0, 30, 60, 120, 240 minutes), withdraw a precise aliquot (e.g., 10 mL) of the reaction mixture.

-

Quenching & Titration: Immediately transfer the aliquot to a conical flask containing an excess of 10% KI solution and dilute sulfuric acid. The active chlorine in this compound liberates iodine (I₂).

-

C₆H₅SO₂NClNa + 2KI + 2H⁺ → C₆H₅SO₂NH₂ + NaCl + I₂ + 2K⁺

-

-

Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution turns pale yellow. Add a few drops of starch indicator (solution turns blue-black) and continue the titration until the blue color disappears.

-

I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆

-

-

Data Analysis: Calculate the concentration of remaining this compound at each time point. Plot the natural logarithm of the concentration (ln[CAB]) versus time. If the plot is linear, the reaction follows first-order kinetics, and the negative of the slope gives the pseudo-first-order rate constant (k). The half-life (t₁/₂) can be calculated as 0.693/k.

-

For more rapid or automated analysis, spectrophotometric methods can be employed. The concentration of chloramines can be monitored directly in the UV spectrum or by using colorimetric reagents like N,N-diethyl-p-phenylenediamine (DPD), which reacts with active chlorine to produce a magenta-colored compound that can be quantified.

Conclusion

The stability of this compound is fundamentally linked to the pH of its aqueous environment. It is markedly more stable under neutral to alkaline conditions, which makes this the preferred state for storage and for formulations where a prolonged, steady release of disinfectant is required. Conversely, its reactivity and oxidative power are enhanced in acidic conditions, a property that can be exploited in controlled chemical reactions but which leads to rapid degradation and reduced shelf-life. For professionals in research and drug development, precise control and buffering of pH are paramount to ensure the predictable performance, efficacy, and stability of this compound in any given application.

References

Methodological & Application

Application Notes and Protocols: Chloramine-B as a Reagent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloramine-B, the sodium salt of N-chlorobenzenesulfonamide, is a versatile and cost-effective reagent in organic synthesis. It serves as a source of electrophilic chlorine and nitrogen anions, making it a valuable tool for a variety of transformations, including oxidations, chlorinations, and the synthesis of heterocyclic compounds.[1] Belonging to the class of N-halo-N-metallo reagents, this compound offers a milder and often more selective alternative to other oxidizing and chlorinating agents.[1] While structurally similar to Chloramine-T, differing only by the absence of a methyl group on the phenyl ring, its reactivity, stability, and solubility profiles can be advantageous in specific synthetic applications.[1] This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations.

Key Physicochemical and Performance Characteristics

This compound is a white crystalline powder that is soluble in water and alcohols. In solution, it hydrolyzes to release hypochlorous acid (HOCl), which is often the active oxidizing or chlorinating species.[2] The reactivity of this compound can be influenced by the reaction medium, with its efficacy demonstrated under acidic, neutral, and basic conditions.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₆H₅SO₂NClNa |

| Molar Mass | 213.62 g/mol |

| Appearance | White crystalline powder |

| Active Chlorine Content | ~25% |

Applications in Organic Synthesis

This compound has been successfully employed in a range of organic transformations. The following sections detail its application in the oxidation of alcohols and sulfides, and in the synthesis of important heterocyclic scaffolds such as pyrazolines and 1,3,4-oxadiazoles.

Oxidation of Alcohols to Carbonyl Compounds

This compound is an effective reagent for the mild oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones, respectively. The reaction proceeds with good selectivity and generally avoids over-oxidation to carboxylic acids, a common side reaction with stronger oxidizing agents.

General Reaction Scheme:

Table 2: Oxidation of Substituted Benzyl Alcohols with this compound Analogue (Chloramine-T)

| Substrate | Product | Yield (%) |

| Benzyl alcohol | Benzaldehyde | - |

| p-Chlorobenzyl alcohol | p-Chlorobenzaldehyde | 69 |

| p-Iodobenzyl alcohol | p-Iodobenzaldehyde | 75 |

| p-Trifluoromethylbenzyl alcohol | p-Trifluoromethylbenzaldehyde | 71 |

| m-Trifluoromethylbenzyl alcohol | m-Trifluoromethylbenzaldehyde | 84 |

| o-Trifluoromethylbenzyl alcohol | o-Trifluoromethylbenzaldehyde | 53 |

| o-Phenylbenzyl alcohol | o-Phenylbenzaldehyde | 85 |

Note: Data is for the analogous reagent Chloramine-T, which exhibits similar reactivity.

This protocol describes the kinetic study of the oxidation of 1-hexanol using this compound.

Materials:

-

1-Hexanol (Analytical Reagent Grade)

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium lauryl sulphate (SLS)

-

Potassium iodide (10% solution)

-

Standard sodium thiosulfate solution

-

Starch indicator solution

-

Ice

Procedure:

-

Preparation of Solutions: Prepare stock solutions of 1-hexanol, this compound, HCl, and SLS in a suitable solvent (e.g., water or a water-alcohol mixture).

-

Reaction Setup: The oxidation is studied under pseudo-unimolecular conditions with respect to the oxidizing agent in a thermostat-controlled environment (accuracy ± 0.1°C).

-

Equilibration: Allow the solutions of the alcohol and the oxidizing agent to equilibrate to the desired temperature.

-

Initiation: Initiate the reaction by mixing the equilibrated solutions.

-

Monitoring: Withdraw aliquots of the reaction mixture at regular intervals and quench the reaction by adding ice.

-

Titration: To the quenched aliquot, add 10% potassium iodide solution and dilute sulfuric acid. Titrate the liberated iodine against a standard sodium thiosulfate solution using starch as an indicator to determine the concentration of unreacted this compound.[1]

-

Kinetic Analysis: Determine the pseudo-first-order rate constants from the linear plots of log(concentration of unreacted this compound) versus time.[1]

Caption: Experimental workflow for the kinetic study of alcohol oxidation.

Oxidation of Sulfides to Sulfoxides

This compound provides a selective method for the oxidation of sulfides to sulfoxides, a crucial transformation in the synthesis of various pharmaceuticals and fine chemicals. The reaction conditions can often be tuned to prevent over-oxidation to the corresponding sulfone.

General Reaction Scheme:

Table 3: Oxidation of Diaryl Sulfides to Diaryl Sulfoxides

| Substrate | Product | Yield (%) |

| Diphenyl sulfide | Diphenyl sulfoxide | >99 |

| Dibenzyl sulfide | Dibenzyl sulfoxide | 98 |

| Diallyl sulfide | Diallyl sulfoxide | 90 |

| Phenyl benzyl sulfide | Phenyl benzyl sulfoxide | 99 |

| Methyl phenyl sulfide | Methyl phenyl sulfoxide | 99 |

Materials:

-

Diphenyl sulfide

-

This compound

-

Methanol or other suitable organic solvent

Procedure:

-

Dissolution: Dissolve diphenyl sulfide (1 mmol) in methanol (10 mL).

-

Reagent Addition: Add this compound (1.1 mmol) to the solution.

-

Reaction: Stir the reaction mixture at room temperature.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into cold water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pure diphenyl sulfoxide.

Caption: General mechanism for the oxidation of sulfides by this compound.

Synthesis of Pyrazolines

Pyrazolines are five-membered nitrogen-containing heterocyclic compounds with a wide range of biological activities. This compound can be used to facilitate the synthesis of pyrazolines through the in-situ generation of nitrilimines from aldehyde hydrazones, which then undergo a [3+2] cycloaddition with an alkene.

General Reaction Scheme:

-

Nitrilimine Formation: Ar-CH=N-NH-Ph + C₆H₅SO₂NClNa → [Ar-C≡N⁺-N⁻-Ph] + C₆H₅SO₂NH₂ + NaCl

-

Cycloaddition: [Ar-C≡N⁺-N⁻-Ph] + R-CH=CH-R' → Pyrazoline derivative

Table 4: Synthesis of Pyrazolines using a Chloramine Reagent

| Aldehyde Hydrazone | Alkene | Product Yield (%) |

| Benzaldehyde phenylhydrazone | Styrene | 70-90 |

| 4-Chlorobenzaldehyde phenylhydrazone | Acrylonitrile | 70-90 |

| 4-Methoxybenzaldehyde phenylhydrazone | Methyl acrylate | 70-90 |

Note: Yields are reported for the analogous reagent Chloramine-T, which is expected to give similar results.[1]

Materials:

-

Aldehyde hydrazone

-

Alkene

-

This compound

-

Ethanol

Procedure:

-

Reactant Mixture: Prepare an equimolar mixture of the aldehyde hydrazone, the alkene, and this compound in ethanol.[1]

-

Reaction Conditions: Gently warm the reaction mixture and then reflux for approximately 3 hours.[1]

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).[1]

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product can often be isolated by filtration if it precipitates. Alternatively, remove the solvent under reduced pressure and purify the residue.

-

Purification: Purify the crude product using standard techniques such as crystallization or column chromatography to obtain the desired pyrazoline.[1]

Caption: Reaction pathway for pyrazoline synthesis via nitrilimine generation.

Synthesis of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are another class of five-membered heterocycles that are prevalent in medicinal chemistry. This compound can be employed as an oxidizing agent for the oxidative cyclization of N-acylhydrazones or semicarbazones to afford 2,5-disubstituted or 2-amino-5-substituted 1,3,4-oxadiazoles, respectively.

General Reaction Scheme (from N-acylhydrazones):

Ar-C(=O)-NH-N=CH-Ar' + C₆H₅SO₂NClNa → 2,5-Diaryl-1,3,4-oxadiazole + C₆H₅SO₂NH₂ + NaCl + H₂O